3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

NF-κB activation Vaccine adjuvant Sulfamoyl benzamidothiazole

This compound is the essential 3-bromo positional isomer for systematic SAR profiling of sulfamoyl benzamidothiazoles. Unlike the more common 2-bromo or 4-bromo analogs, the 3-bromo substitution provides distinct steric and electronic properties for halogen bonding studies and metabolic stability mapping. As no standard off-the-shelf supply was identified, procurement requires commissioning custom synthesis with full analytical characterization (≥95% purity). Secure this unique isomer from a trusted provider to advance your bradykinin B1 receptor or NF-κB modulation programs.

Molecular Formula C16H12BrN3O3S2
Molecular Weight 438.31
CAS No. 313376-18-0
Cat. No. B2582448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
CAS313376-18-0
Molecular FormulaC16H12BrN3O3S2
Molecular Weight438.31
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C16H12BrN3O3S2/c17-12-3-1-2-11(10-12)15(21)19-13-4-6-14(7-5-13)25(22,23)20-16-18-8-9-24-16/h1-10H,(H,18,20)(H,19,21)
InChIKeyQPJKKCCUUKMXOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 313376-18-0): Baseline Characterization


3-Bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 313376-18-0) belongs to the phenylsulfamoyl benzamide class, a scaffold investigated for bradykinin B1 receptor antagonism and NF-κB pathway modulation [1]. The compound incorporates a 3-bromobenzamide moiety linked via a sulfamoyl bridge to a 2-aminothiazole ring. While structurally related sulfamoyl benzamidothiazoles have been studied in systematic SAR campaigns for vaccine adjuvant applications [2], no peer-reviewed primary research article, patent example, or curated database entry specifically reporting quantitative biological, physicochemical, or selectivity data for this exact compound could be identified from admissible sources at the time of this analysis. All vendor-derived claims encountered originate from sources explicitly excluded by the requester; therefore, the baseline characterization remains limited to structural class assignment and scaffold-level inferences.

Why Generic Substitution Fails for 3-Bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide


Compounds within the phenylsulfamoyl benzamide class cannot be treated as interchangeable because substituent identity and position on the benzamide ring profoundly modulate both potency and selectivity at bradykinin B1 receptors [1] as well as the magnitude and duration of NF-κB activation in cellular reporter assays [2]. The 3-bromo substitution pattern present in this compound is distinct from the 2-bromo analog (CAS 313549-84-7) and the 4-bromo analog, each of which would be expected to exhibit different steric and electronic properties influencing target engagement, metabolic stability, and off-target profiles. Without compound-specific comparative data, reliance on class-level generalization alone is insufficient for scientific selection; the following sections present the limited scaffold-level evidence that can be extracted from admissible sources, explicitly noting where quantitative differentiation cannot be substantiated.

Quantitative Differentiation Evidence for 3-Bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide


Scaffold-Level NF-κB Activation: Class Evidence from Sulfamoyl Benzamidothiazole SAR

No direct assay data for 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide were identified in admissible sources. However, a systematic SAR study on the sulfamoyl benzamidothiazole scaffold demonstrated that the parent compound 1 (bearing a 4-chloro substituent on the benzamide ring) produced sustained NF-κB activation following LPS stimulation in a cell-based reporter assay, while analogs with alternative substituents at the C4-position of the thiazole ring (e.g., 2D291 with 2-bromo-5-methyl; 2F86 with 2-methyl-5-ethyl) retained NF-κB activity, indicating tolerance for halogen substitution on the thiazole ring [1]. This class-level evidence suggests that the 3-bromo substitution on the benzamide ring of the target compound may similarly permit NF-κB modulation, but no quantitative comparison with a closely matched comparator is available to confirm differential potency or selectivity.

NF-κB activation Vaccine adjuvant Sulfamoyl benzamidothiazole

Bradykinin B1 Receptor Antagonism: Class-Level Inferable Selectivity vs. Closest Positional Isomers

The phenylsulfamoyl benzamide scaffold has been patented for selective bradykinin B1 receptor antagonism, with specific compounds demonstrating IC50 values in the nanomolar range [1]. The target compound's 3-bromo substitution distinguishes it from the 2-bromo isomer (CAS 313549-84-7) and the 4-bromo isomer (CAS not identified in admissible sources). In analogous 3-(N-arylsulfamoyl)benzamide sirtuin inhibitors, the 3-bromo substitution conferred different potency and neuroprotective profiles compared to 4-bromo analogs [2]. While this class-level precedent suggests that substitution position can meaningfully alter biological activity, no head-to-head B1 receptor binding or functional assay data comparing the 2-bromo, 3-bromo, and 4-bromo positional isomers of this specific series are available in admissible sources to quantify the differential impact.

Bradykinin B1 antagonist Phenylsulfamoyl benzamide Inflammatory pain

Physicochemical Differentiation: Predicted LogP and Solubility vs. Non-Brominated Parent Scaffold

While no experimentally measured logP or solubility data for the target compound were located in admissible sources, the addition of a bromine atom at the 3-position of the benzamide ring is predicted to increase lipophilicity by approximately 0.5–0.9 log units compared to the unsubstituted N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide parent scaffold, based on Hansch π constants for aromatic bromine (π = 0.86) [1]. This predicted increase in logP may reduce aqueous solubility and alter permeability characteristics relative to non-halogenated or fluoro-substituted analogs. However, no experimental logD7.4, kinetic solubility, or PAMPA permeability measurements for this compound or its direct comparators are available from admissible sources to quantitatively confirm this inference.

Lipophilicity Aqueous solubility Drug-likeness

Structural Uniqueness: 3-Bromo Positional Isomerism vs. 2-Bromo and 4-Bromo Analogs in Screening Libraries

A search of publicly accessible compound databases reveals that the 2-bromo positional isomer (CAS 313549-84-7) is cataloged in the ChemSrc database , while the 3-bromo target compound (CAS 313376-18-0) and the 4-bromo analog each represent distinct chemical entities with separate CAS registrations. The three positional isomers are expected to exhibit different dipole moments, electrostatic surface potentials, and steric profiles, which may lead to divergent target binding and selectivity. However, no quantitative comparison of binding profiles, selectivity panels, or functional activities across the three isomers has been published in peer-reviewed literature accessible through admissible sources. Consequently, the primary differentiation is limited to structural registration rather than demonstrated biological superiority.

Positional isomer Chemical probe Screening library differentiation

Metabolic Stability Inference: Aromatic Bromine Effect vs. Non-Halogenated Analogs

Aromatic bromine substituents are known to block cytochrome P450-mediated oxidative metabolism at the substituted position, potentially increasing metabolic stability compared to unsubstituted or electron-rich aryl rings [1]. In the context of sulfamoyl benzamidothiazoles, the 3-bromo substitution on the benzamide ring may reduce the rate of oxidative clearance relative to the non-brominated parent, provided that metabolism occurs at the substituted site. However, no in vitro microsomal stability data (e.g., human liver microsome intrinsic clearance, Clint) for this compound or direct brominated vs. non-brominated comparators within this scaffold are available from admissible sources. This class-level metabolic inference cannot be quantified or verified without experimental data.

Metabolic stability CYP450 Oxidative metabolism

Purity and Supply Chain Differentiation: Available Vendor Data vs. Admissible Source Requirements

Vendor listings for 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide were identified on multiple platforms; however, all accessible listings originate from sources explicitly prohibited by the requester's exclusion criteria (benchchems, evitachem, vulcanchem, molecule). No reputable vendor technical datasheet (e.g., Sigma-Aldrich, Tocris, MedChemExpress, Cayman Chemical) or authoritative database record (PubChem, ChEMBL, DrugBank) was located for this compound in the current search. Consequently, purity claims (typically stated as 95% or 98% HPLC on prohibited vendor pages) cannot be independently verified, and no comparative purity analysis against a qualified reference standard can be performed. The lack of an admissible Certificate of Analysis (CoA) from a trusted supplier represents a significant procurement risk.

Compound purity Analytical characterization Procurement quality

Application Scenarios for 3-Bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide Based on Class-Level Evidence


Positional Isomer SAR Exploration in Sulfamoyl Benzamidothiazole Lead Optimization

For medicinal chemistry teams pursuing sulfamoyl benzamidothiazole leads for NF-κB modulation or bradykinin B1 antagonism, the 3-bromo compound (CAS 313376-18-0) can serve as one member of a positional isomer set alongside the 2-bromo analog (CAS 313549-84-7) and the 4-bromo analog. Systematic head-to-head profiling of these three isomers in target-specific biochemical assays (B1 receptor binding, NF-κB reporter gene assay) and ADME panels (microsomal stability, CYP inhibition, kinetic solubility) would generate the comparative data currently absent from the literature [1]. This scenario requires procurement of all three isomers with verified purity from a trusted synthesis provider, as no admissible commercial source was identified in this analysis.

Halogen Scanning for Metabolic Soft Spot Identification

The 3-bromo substituent can be employed as a metabolic blocking group in halogen-scanning studies aimed at identifying sites of oxidative metabolism on the benzamide ring. By comparing in vitro intrinsic clearance (Clint) in human liver microsomes or hepatocytes across the non-brominated parent, 2-bromo, 3-bromo, and 4-bromo analogs, researchers can map metabolically labile positions and guide subsequent optimization toward more stable candidates [1]. This application requires experimental metabolic stability data that are not currently available from admissible sources for any compound in this series, making it a prospective rather than immediately actionable scenario.

Chemical Probe for Bromine-Specific Intermolecular Interactions (Halogen Bonding)

The 3-bromo substituent may engage in halogen bonding interactions with protein backbone carbonyls or side-chain residues (e.g., Ser, Thr, Tyr) that differ from those formed by the 2-bromo or 4-bromo isomers due to distinct geometric presentation [1]. In structure-based drug design programs targeting the sulfamoyl benzamidothiazole binding site (e.g., bradykinin B1 receptor), co-crystallization or docking studies with the 3-bromo isomer could reveal binding modes inaccessible to other halogen regioisomers. This scenario presupposes that a high-resolution target structure is available and that the compound exhibits measurable affinity, neither of which can be confirmed from current admissible evidence.

Custom Synthesis Entry Point for Diversified Library Production

Given the absence of this compound from major reputable screening compound vendors, it may serve as a custom synthesis entry point for generating a focused library of 3-substituted sulfamoyl benzamidothiazole derivatives via Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution at the bromine position [1]. The 3-bromo handle offers a synthetic diversification vector distinct from the 2-bromo and 4-bromo isomers, enabling parallel library production for high-throughput screening campaigns. Researchers considering this route must commission custom synthesis with full analytical characterization (1H NMR, 13C NMR, HRMS, HPLC purity), as no off-the-shelf supply from an admissible vendor was identified.

Quote Request

Request a Quote for 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.